PAMAM dendrimer, ethylenediamine core, generation 2.0 solution
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Overview
Description
PAMAM dendrimer, ethylenediamine core, generation 2.0 solution: is a type of dendritic polymer known for its highly branched, tree-like structure. This compound is part of the poly(amidoamine) family and is characterized by an ethylenediamine core with multiple branching generations. The generation 2.0 solution specifically refers to the second iteration of branching, resulting in a molecule with 16 surface primary amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PAMAM dendrimers involves a two-step iterative process. The first step is the Michael addition of methyl acrylate to an ethylenediamine core, followed by amidation with ethylenediamine. This process is repeated to build successive generations. For generation 2.0, this involves two cycles of these reactions .
Industrial Production Methods: Industrial production of PAMAM dendrimers follows the same synthetic route but on a larger scale. The reactions are typically carried out in a controlled environment to ensure high purity and yield. The final product is often provided as a 20 wt.% solution in methanol .
Chemical Reactions Analysis
Types of Reactions: PAMAM dendrimers can undergo various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated dendrimers.
Scientific Research Applications
Chemistry: PAMAM dendrimers are used as catalysts and in the synthesis of complex molecules due to their highly branched structure and multiple functional groups .
Biology: In biological research, these dendrimers are used for drug delivery, gene transfection, and as imaging agents. Their ability to encapsulate molecules makes them ideal for targeted delivery systems .
Medicine: PAMAM dendrimers are explored for use in cancer therapy, where they can deliver chemotherapeutic agents directly to tumor cells, minimizing side effects .
Industry: In industrial applications, these dendrimers are used in the production of nanomaterials, coatings, and as additives in various formulations .
Mechanism of Action
The mechanism by which PAMAM dendrimers exert their effects is largely dependent on their ability to interact with biological membranes and cellular components. The primary amine groups on the surface can form electrostatic interactions with negatively charged cell membranes, facilitating cellular uptake. Once inside the cell, the dendrimers can release their payload in a controlled manner .
Comparison with Similar Compounds
- PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 4.0 solution
- PAMAM dendrimer, cystamine core, generation 2.0 solution
Comparison: Compared to other generations, the generation 2.0 solution offers a balance between size and functionality. It has more surface groups than generation 0.0 but is less complex than generation 4.0, making it suitable for a wide range of applications. The ethylenediamine core provides stability and multiple branching points, which are advantageous for various chemical modifications .
Properties
Molecular Formula |
C142H288N58O28 |
---|---|
Molecular Weight |
3256.2 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide |
InChI |
InChI=1S/C142H288N58O28/c143-29-45-159-115(201)1-73-187(74-2-116(202)160-46-30-144)101-61-175-131(217)17-89-195(90-18-132(218)176-62-102-188(75-3-117(203)161-47-31-145)76-4-118(204)162-48-32-146)109-69-183-139(225)25-97-199(98-26-140(226)184-70-110-196(91-19-133(219)177-63-103-189(77-5-119(205)163-49-33-147)78-6-120(206)164-50-34-148)92-20-134(220)178-64-104-190(79-7-121(207)165-51-35-149)80-8-122(208)166-52-36-150)113-114-200(99-27-141(227)185-71-111-197(93-21-135(221)179-65-105-191(81-9-123(209)167-53-37-151)82-10-124(210)168-54-38-152)94-22-136(222)180-66-106-192(83-11-125(211)169-55-39-153)84-12-126(212)170-56-40-154)100-28-142(228)186-72-112-198(95-23-137(223)181-67-107-193(85-13-127(213)171-57-41-155)86-14-128(214)172-58-42-156)96-24-138(224)182-68-108-194(87-15-129(215)173-59-43-157)88-16-130(216)174-60-44-158/h1-114,143-158H2,(H,159,201)(H,160,202)(H,161,203)(H,162,204)(H,163,205)(H,164,206)(H,165,207)(H,166,208)(H,167,209)(H,168,210)(H,169,211)(H,170,212)(H,171,213)(H,172,214)(H,173,215)(H,174,216)(H,175,217)(H,176,218)(H,177,219)(H,178,220)(H,179,221)(H,180,222)(H,181,223)(H,182,224)(H,183,225)(H,184,226)(H,185,227)(H,186,228) |
InChI Key |
QYMWEDAKQRTCGD-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN |
Origin of Product |
United States |
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